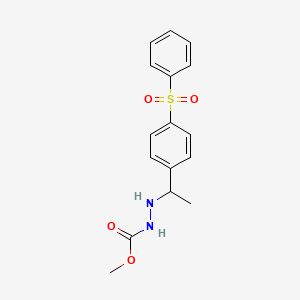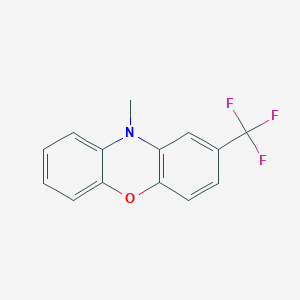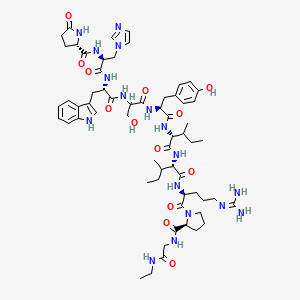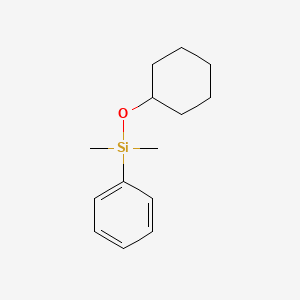
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate is an organic compound with a complex structure that includes a carbazate group, a phenylsulfonyl group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a benzyl halide with a phenylsulfonyl carbazate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the carbazate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted carbazates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(phenylsulfonyl)propionate
- Methyl 3-(phenylthio)propionate
- Methyl 3-(ethylthio)propionate
Uniqueness
Methyl alpha-methyl-p-(phenylsulfonyl)benzylcarbazate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the carbazate and phenylsulfonyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
72050-75-0 |
|---|---|
Molekularformel |
C16H18N2O4S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
methyl N-[1-[4-(benzenesulfonyl)phenyl]ethylamino]carbamate |
InChI |
InChI=1S/C16H18N2O4S/c1-12(17-18-16(19)22-2)13-8-10-15(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-12,17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
JRRXAWYBXVUXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)







![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
